Hsp90 Competitive Binding Affinity: Compound 11 vs. Compound 10 (Diethyl Analog) by Fluorescence Polarization
Compound 11 [8-[5-(propan-2-ylamino)pentylamino]quinolin-6-ol] exhibits approximately 2.2-fold weaker binding affinity for Hsp90 in a fluorescence polarization (FP) competitive binding assay compared to its closest 6-hydroxyl analog, compound 10 (which bears a diethyl-substituted terminal amine). Specifically, compound 11 showed an IC₅₀ of 1.6 µM versus 0.73 µM for re-synthesized compound 10 [1]. This demonstrates that for the 6-hydroxyl-aminoquinoline series, di-alkyl substitution on the terminal nitrogen is critical for maximal target engagement, and that mono-isopropyl substitution (compound 11) represents a moderately potent but mechanistically informative probe.
| Evidence Dimension | Hsp90 competitive binding affinity (FP assay) |
|---|---|
| Target Compound Data | IC₅₀ = 1.6 µM (compound 11, SID 24724290) |
| Comparator Or Baseline | Compound 10: IC₅₀ = 0.73 µM (re-synthesized, diethyl terminal amine analog) |
| Quantified Difference | Compound 11 is ~2.2-fold less potent than compound 10 in FP assay |
| Conditions | FP assay using Cy3b-conjugated geldanamycin as probe; Hsp90 in MCF7 human breast cancer cell lysates; pH 7.4, 23°C [1][2] |
Why This Matters
For researchers developing Hsp90-targeting probes, compound 11 serves as a defined intermediate-potency control with mono-alkyl substitution, enabling separation of linker-length effects from terminal amine substitution effects in SAR studies.
- [1] Ganesh, T.; Min, J.; Thepchatri, P.; Du, Y.; Li, L.; Lewis, I.; Wilson, L.; Fu, H.; Chiosis, G.; Dingledine, R.; Liotta, D.; Snyder, J. P.; Sun, A. Discovery of aminoquinolines as a new class of potent inhibitors of heat shock protein 90 (Hsp90): Synthesis, biology, and molecular modeling. Bioorg. Med. Chem. 2008, 16, 6903–6910. Table 1. View Source
- [2] BindingDB BDBM32220. 8-[5-(isopropylamino)pentylamino]quinolin-6-ol Hsp90 FP assay data: IC₅₀ = 2.4–6.25 µM. Curated by ChEMBL / Emory University. View Source
